Bis-Propargyl-PEG13
Overview
Description
Bis-Propargyl-PEG13 is a polyethylene glycol (PEG) derivative containing two propargyl groups. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The presence of the propargyl groups allows it to form stable triazole linkages with azide-bearing compounds or biomolecules. The hydrophilic PEG spacer enhances its solubility in aqueous media, making it a valuable tool in various scientific applications .
Mechanism of Action
- The primary role of Bis-Propargyl-PEG13 is to facilitate the degradation of specific target proteins by recruiting the ubiquitin-proteasome system .
- When combined with molecules containing azide groups, this compound forms a stable triazole linkage. This interaction enables the assembly of PROTACs, which subsequently lead to target protein degradation .
- Downstream effects include reduced levels of the target protein, impacting cellular signaling pathways and protein homeostasis .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Bis-Propargyl-PEG13 plays a crucial role in biochemical reactions, particularly in the formation of PROTAC molecules . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This interaction forms a stable triazole linkage, which is essential for the function of PROTACs .
Cellular Effects
The primary cellular effect of this compound is its role in the selective degradation of target proteins . As a component of PROTACs, this compound contributes to the ubiquitin-proteasome system’s exploitation within cells . This process influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its involvement in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker like this compound; one ligand is for an E3 ubiquitin ligase and the other is for the target protein . This arrangement allows for the selective degradation of target proteins .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are primarily related to its role in the synthesis of PROTACs
Metabolic Pathways
This compound is involved in the metabolic pathways related to the synthesis of PROTACs
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-Propargyl-PEG13 is synthesized through a series of chemical reactions involving the functionalization of PEG with propargyl groups. The typical synthetic route involves the reaction of PEG with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions. The product is then purified through column chromatography to obtain this compound with high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include additional steps such as crystallization and filtration to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Bis-Propargyl-PEG13 primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the formation of a triazole ring through the reaction of the propargyl groups with azides in the presence of a copper catalyst. The reaction is highly efficient and produces stable triazole linkages .
Common Reagents and Conditions
Reagents: Azide-bearing compounds, copper sulfate, sodium ascorbate.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature. .
Major Products
The major products formed from the reaction of this compound with azides are triazole-linked compounds. These products are highly stable and can be used in various applications, including drug delivery and bioconjugation .
Scientific Research Applications
Bis-Propargyl-PEG13 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other complex molecules.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Bis-Azido-PEG13: Contains azide groups instead of propargyl groups and undergoes similar click chemistry reactions.
Bis-Alkyne-PEG13: Similar to Bis-Propargyl-PEG13 but with different alkyne groups.
Bis-Maleimide-PEG13: Contains maleimide groups and is used in thiol-ene click chemistry
Uniqueness
This compound is unique due to its specific propargyl groups, which provide high reactivity and selectivity in CuAAC reactions. The hydrophilic PEG spacer also enhances its solubility, making it more versatile for various applications compared to other similar compounds .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H54O13/c1-3-5-31-7-9-33-11-13-35-15-17-37-19-21-39-23-25-41-27-29-43-30-28-42-26-24-40-22-20-38-18-16-36-14-12-34-10-8-32-6-4-2/h1-2H,5-30H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRMNIFYBNHKGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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